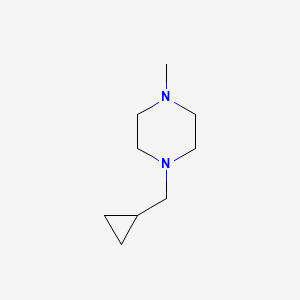![molecular formula C20H16N2O B13945187 1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- CAS No. 866545-86-0](/img/structure/B13945187.png)
1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors. The structure of this compound includes a pyridine ring fused to a pyrrole ring, with a phenylmethoxyphenyl group attached at the 3-position.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-1H-pyrrolo[2,3-b]pyridine with 4-(phenylmethoxy)phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is typically carried out in an inert atmosphere with a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve similar coupling reactions but on a larger scale with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the 3-position of the pyridine ring, where the phenylmethoxyphenyl group is attached. Common reagents include alkyl halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and differentiation.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- involves its interaction with fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in biological activity and selectivity.
1H-Pyrrolo[3,4-c]pyridine derivatives: These compounds have a different fusion pattern of the pyridine and pyrrole rings, which can result in distinct chemical and biological properties.
Phenylpyridine derivatives: These compounds contain a phenyl group attached to a pyridine ring and may exhibit different reactivity and biological activities compared to 1H-Pyrrolo[2,3-b]pyridine derivatives.
Eigenschaften
CAS-Nummer |
866545-86-0 |
|---|---|
Molekularformel |
C20H16N2O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
3-(4-phenylmethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C20H16N2O/c1-2-5-15(6-3-1)14-23-17-10-8-16(9-11-17)19-13-22-20-18(19)7-4-12-21-20/h1-13H,14H2,(H,21,22) |
InChI-Schlüssel |
CDOXWUSKKVJJCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CNC4=C3C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


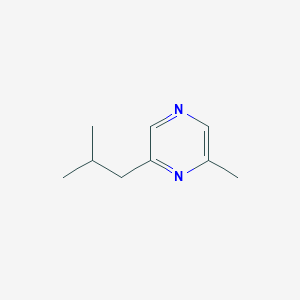
![2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B13945118.png)
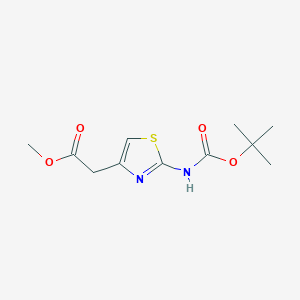
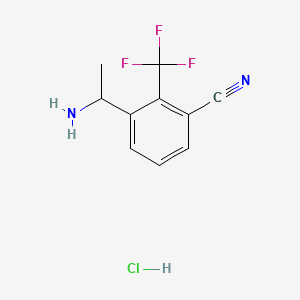
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13945139.png)
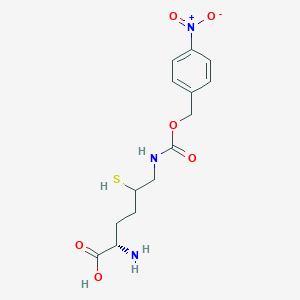
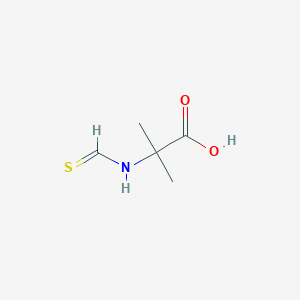
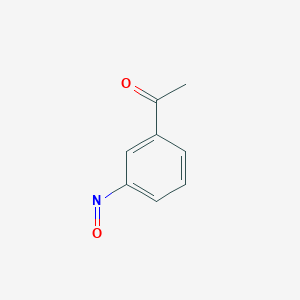
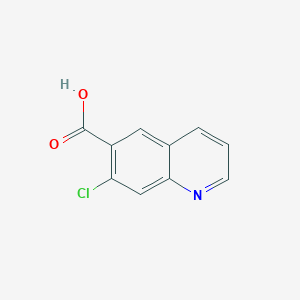
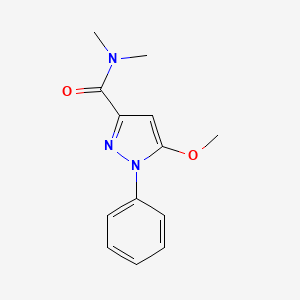
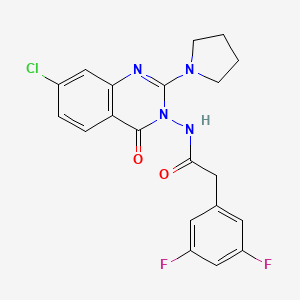
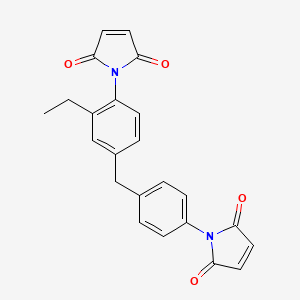
![1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B13945194.png)
